8-Bromo-7-chloroquinoline-3,4-diamine
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Overview
Description
8-Bromo-7-chloroquinoline-3,4-diamine is a chemical compound with the molecular formula C₉H₇BrClN₃ and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 8-Bromo-7-chloroquinoline-3,4-diamine typically involves the bromination and chlorination of quinoline derivatives. One common method includes the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by bromination . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-7-chloroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form complex molecules.
Common reagents used in these reactions include o-phenylenediamine , thiosemicarbazide , and 3-amino-1,2,4-triazole . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-7-chloroquinoline-3,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-7-chloroquinoline-3,4-diamine can be compared with other similar compounds, such as:
4-Bromo-7,8-dichloroquinoline: This compound has similar structural features but differs in the position of the bromine and chlorine atoms.
7-Bromo-8-chloroquinoline-3,4-diamine: Another closely related compound with slight variations in the halogenation pattern.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrClN3 |
---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
8-bromo-7-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrClN3/c10-7-5(11)2-1-4-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |
InChI Key |
HAORHWRJKOHDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)N)N)Br)Cl |
Origin of Product |
United States |
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